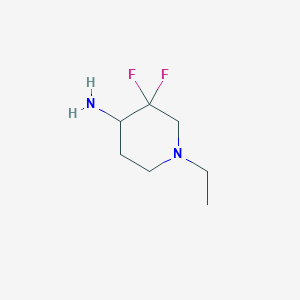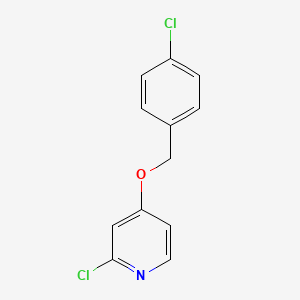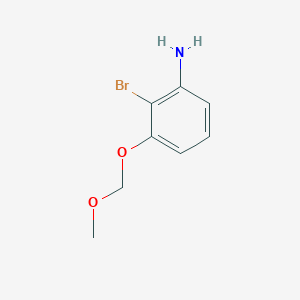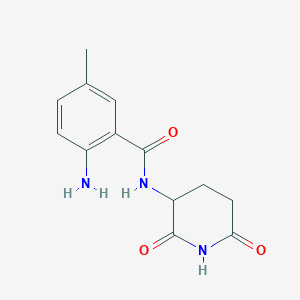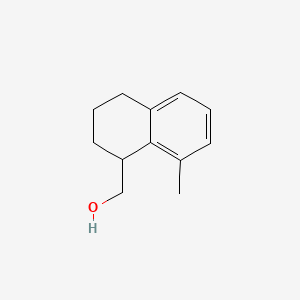![molecular formula C16H14ClNO2 B8620430 2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol](/img/structure/B8620430.png)
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol is a complex organic compound featuring a chlorinated furo[3,2-b]pyridine moiety attached to a phenyl ring, which is further connected to a propan-2-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.
Chlorination: The furo[3,2-b]pyridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with phenyl ring: The chlorinated furo[3,2-b]pyridine is coupled with a phenyl ring through a Suzuki or Heck coupling reaction.
Introduction of the propan-2-ol group: The final step involves the addition of the propan-2-ol group through a Grignard reaction or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The propan-2-ol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorinated group or to convert the furo[3,2-b]pyridine ring to a more saturated form.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or saturated derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Industrial Applications: The compound is studied for its potential use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of propan-2-ol.
2-[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]methanol: Similar structure but with a methanol group instead of propan-2-ol.
2-[4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl]butan-2-ol: Similar structure but with a butan-2-ol group instead of propan-2-ol.
Uniqueness
2-(4-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated furo[3,2-b]pyridine moiety and the propan-2-ol group allows for unique interactions with molecular targets and distinct reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C16H14ClNO2 |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-[4-(7-chlorofuro[3,2-b]pyridin-2-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C16H14ClNO2/c1-16(2,19)11-5-3-10(4-6-11)14-9-13-15(20-14)12(17)7-8-18-13/h3-9,19H,1-2H3 |
InChI Key |
ABMSARDPCDJIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC3=NC=CC(=C3O2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


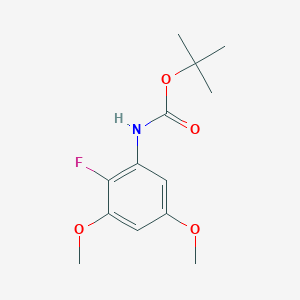
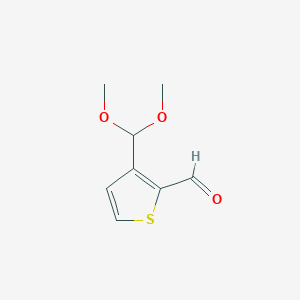
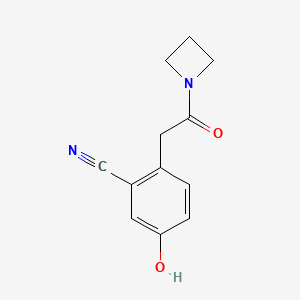
![1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8620360.png)
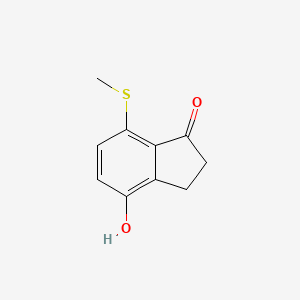
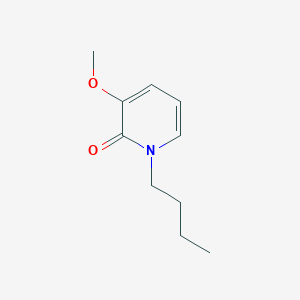
![4-N-(3-bromophenyl)-7-N-methylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8620405.png)
